molecular formula C16H20O4 B1399665 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-89-5

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

Cat. No.: B1399665
CAS No.: 1154060-89-5
M. Wt: 276.33 g/mol
InChI Key: OOYPOTASEKCLOZ-UHFFFAOYSA-N
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Description

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The presence of a tert-butoxy group suggests that it might be used as a protecting group in organic synthesis . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a chemical reaction.

Mode of Action

The tert-butoxy group in the compound could potentially interact with its targets by forming a reversible adduct via acid-catalyzed alkoxylation . This would render the protected site unreactive during the course of the reaction, allowing for selective reactivity of other functional groups in the molecule.

Biochemical Pathways

A related compound, 3,5-disubstituted hydantoins, has been prepared using a mechanochemical approach from α-amino esters . This suggests that the compound could potentially be involved in similar biochemical pathways.

Pharmacokinetics

The presence of the tert-butoxy group could potentially influence the compound’s solubility and stability, thereby affecting its bioavailability .

Result of Action

The use of protecting groups like the tert-butoxy group can allow for selective reactivity in complex organic molecules, potentially leading to the synthesis of various bioactive compounds .

Properties

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-10(20-16(2,3)4)14-9-12-8-11(15(17)18-5)6-7-13(12)19-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPOTASEKCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester
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2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester
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2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.